![molecular formula C18H16BrN3O2S B2859886 Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448079-18-2](/img/structure/B2859886.png)
Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of the design, synthesis, characterization, and analysis of anti-inflammatory properties of novel benzothiazole derivatives .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which could include “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Anti-mycobacterial Chemotypes
A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. The research involved the design, synthesis, and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides. Seventeen of these compounds demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with minimal inhibitory concentrations (MICs) in the low micromolar range, indicating their promise as anti-tubercular agents with relatively low cytotoxicity. This work contributes to the search for novel therapeutic options for tuberculosis, highlighting the chemical scaffold's potential in drug discovery (Pancholia et al., 2016).
Antimicrobial Activity
Another avenue of research explored the synthesis and antimicrobial activity of new pyridine derivatives. Patel et al. (2011) utilized 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare compounds that were tested for their in vitro antimicrobial activity. This study found variable and modest activity against selected bacterial and fungal strains, further expanding the potential applications of benzo[d]thiazol compounds in addressing antimicrobial resistance (Patel et al., 2011).
Molecular Docking Studies
Research on novel (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone derivatives by Rajaraman et al. (2015) involved molecular docking studies to understand the binding modes and orientations of these compounds in the active site of target receptors. This study not only highlighted the compounds' antimicrobial activity but also provided insights into their potential mechanism of action, facilitating the design of more potent molecules (Rajaraman et al., 2015).
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone are Mycobacterium tuberculosis and Cyclooxygenase (COX) enzymes . The compound has shown potent inhibitory activity against these targets, making it a promising candidate for the treatment of tuberculosis and inflammation .
Mode of Action
The compound interacts with its targets by binding to the active sites, thereby inhibiting their function . In the case of M. tuberculosis, it disrupts the bacterial cell wall synthesis, leading to the death of the bacteria . For COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation .
Biochemical Pathways
The compound affects the cell wall synthesis pathway in M. tuberculosis and the arachidonic acid pathway in human cells . By inhibiting the key enzymes in these pathways, it disrupts the normal functioning of the bacteria and reduces inflammation in human cells .
Result of Action
The compound’s action results in the death of M. tuberculosis and a reduction in inflammation . It has shown better inhibition potency against M. tuberculosis compared to standard reference drugs . It also demonstrated excellent COX-2 selectivity index values and significant inhibition of albumin denaturation .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c19-14-2-1-7-20-17(14)24-13-5-8-22(9-6-13)18(23)12-3-4-15-16(10-12)25-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBUFBVCAGXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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